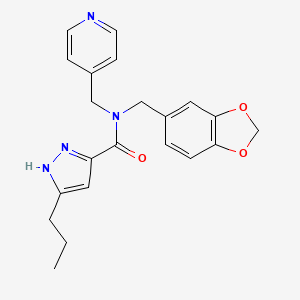![molecular formula C22H27N5O B5904545 6-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole](/img/structure/B5904545.png)
6-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPI-1205, and it is a potent and selective inhibitor of the histone methyltransferase enzyme EZH2.
Mecanismo De Acción
The mechanism of action of 6-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole involves the inhibition of the histone methyltransferase enzyme EZH2. This enzyme is responsible for adding methyl groups to histone proteins, which leads to the repression of tumor suppressor genes. Inhibition of EZH2 using CPI-1205 leads to the reactivation of these tumor suppressor genes, which results in the inhibition of tumor growth.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole are mainly related to its inhibition of EZH2. This inhibition leads to the reactivation of tumor suppressor genes, which results in the inhibition of tumor growth. Additionally, CPI-1205 has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole in lab experiments is its high potency and selectivity for EZH2. This makes it an ideal tool for studying the role of EZH2 in various biological processes. However, one limitation of using CPI-1205 is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 6-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole. One potential direction is the development of more potent and selective inhibitors of EZH2 that can be used in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of CPI-1205 and its potential applications in other areas of scientific research, such as epigenetics and gene regulation. Finally, clinical trials are needed to determine the safety and efficacy of CPI-1205 in humans, which may lead to its eventual approval as a therapeutic agent for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 6-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole involves the reaction of 4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidine with 6-bromoindole in the presence of a palladium catalyst. This reaction leads to the formation of the desired compound with high yield and purity.
Aplicaciones Científicas De Investigación
The potential applications of 6-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole in scientific research are numerous. One of the most significant applications is in the field of cancer research. EZH2 is a histone methyltransferase enzyme that plays a crucial role in the development and progression of various types of cancer. Inhibition of this enzyme using CPI-1205 has been shown to have potent anti-tumor effects in preclinical studies.
Propiedades
IUPAC Name |
[4-(4-cyclohexyltriazol-1-yl)piperidin-1-yl]-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c28-22(18-7-6-17-8-11-23-20(17)14-18)26-12-9-19(10-13-26)27-15-21(24-25-27)16-4-2-1-3-5-16/h6-8,11,14-16,19,23H,1-5,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMDXIHPSVGRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CN(N=N2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{4-[(2,8-dimethylquinolin-4-yl)carbonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B5904465.png)
![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B5904472.png)
![2-chloro-3-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B5904485.png)

![2-(3-methoxy-4-propoxyphenyl)-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]ethanamine](/img/structure/B5904493.png)
![N-ethyl-2-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5904501.png)
![2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5904506.png)



![2-fluoro-N-{3-[(2-methoxyethyl)(tetrahydrofuran-2-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B5904529.png)
![N-isopropyl-2-(1-propylpiperidin-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5904543.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5904548.png)
![4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide](/img/structure/B5904553.png)